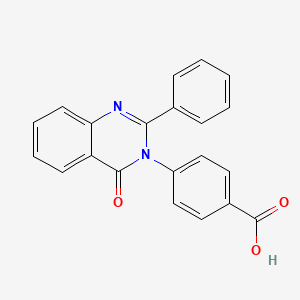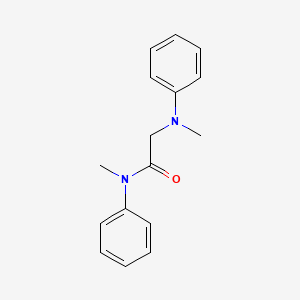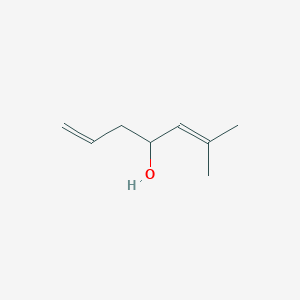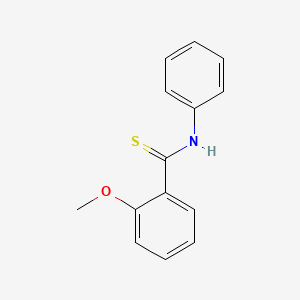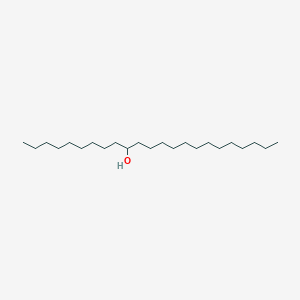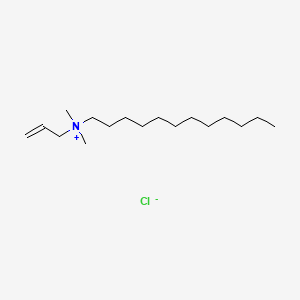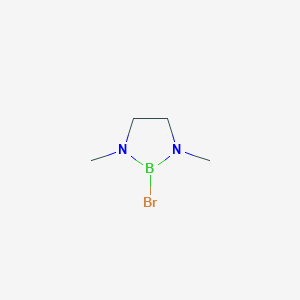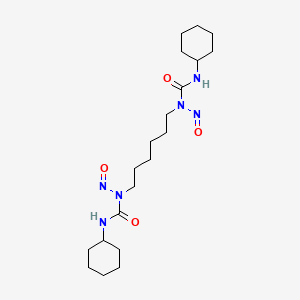
Urea, 1,1'-hexamethylenebis(3-cyclohexyl-1-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1,1’-hexamethylenebis(3-cyclohexyl-1-nitroso-) is a chemical compound known for its unique structure and properties It belongs to the class of nitrosoureas, which are compounds containing the nitroso functional group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1,1’-hexamethylenebis(3-cyclohexyl-1-nitroso-) typically involves the reaction of hexamethylene diisocyanate with cyclohexylamine, followed by nitrosation. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maintain efficiency and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Urea, 1,1’-hexamethylenebis(3-cyclohexyl-1-nitroso-) undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro compounds.
Reduction: The nitroso groups can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
Scientific Research Applications
Urea, 1,1’-hexamethylenebis(3-cyclohexyl-1-nitroso-) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of urea, 1,1’-hexamethylenebis(3-cyclohexyl-1-nitroso-) involves its ability to bind irreversibly to cellular macromolecules. This binding can lead to alkylation and carbamoylation of proteins and DNA, disrupting cellular processes and leading to cytotoxic effects. The compound’s molecular targets include DNA and various enzymes involved in DNA repair and replication.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Known for its use in chemotherapy.
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (Methyl-CCNU): Another chemotherapeutic agent with similar properties.
Bis(chloroethyl) nitrosourea (BCNU): Widely used in cancer treatment.
Uniqueness
Urea, 1,1’-hexamethylenebis(3-cyclohexyl-1-nitroso-) is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
32903-85-8 |
|---|---|
Molecular Formula |
C20H36N6O4 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-cyclohexyl-1-[6-[cyclohexylcarbamoyl(nitroso)amino]hexyl]-1-nitrosourea |
InChI |
InChI=1S/C20H36N6O4/c27-19(21-17-11-5-3-6-12-17)25(23-29)15-9-1-2-10-16-26(24-30)20(28)22-18-13-7-4-8-14-18/h17-18H,1-16H2,(H,21,27)(H,22,28) |
InChI Key |
WBNGYSPREOXWID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N(CCCCCCN(C(=O)NC2CCCCC2)N=O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


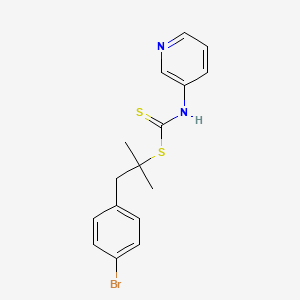


![1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone](/img/structure/B14680539.png)
